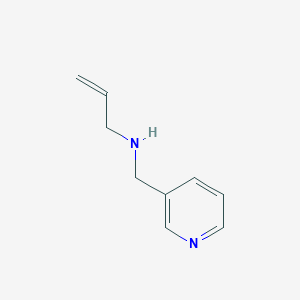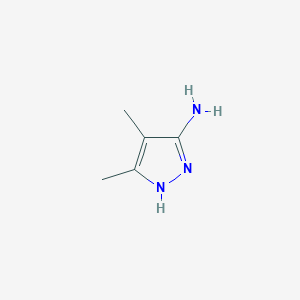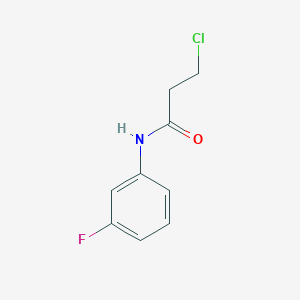
3-chloro-N-(3-fluorophenyl)propanamide
Descripción general
Descripción
3-chloro-N-(3-fluorophenyl)propanamide is an organic compound commonly used in scientific research. It is a derivative of propanamide, and is composed of a chlorine atom, a fluorine atom, and a nitrogen atom. This compound has a wide range of applications in scientific research, including in biochemical and physiological studies, and in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
Research on compounds structurally related to "3-chloro-N-(3-fluorophenyl)propanamide" has focused on their synthesis and the determination of their crystal structures. For example, the synthesis and crystal structure of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide were explored, demonstrating the utility of X-ray crystallography in elucidating molecular configurations and interactions in solid-state chemistry (Huang Ming-zhi et al., 2005).
Pharmacological Applications
Compounds with similar structural features have been investigated for their potential pharmacological applications. For instance, derivatives of benzodiazepines, including structures analogous to "3-chloro-N-(3-fluorophenyl)propanamide," have been synthesized and studied as modulators for the Transient receptor potential vanilloid 1 (TRPV1), indicating their potential use in developing new analgesic drugs (Yan Liu et al., 2018).
Anti-malarial Research
In the context of anti-malarial research, substituted aminoacetamides, which share functional group similarities with "3-chloro-N-(3-fluorophenyl)propanamide," were optimized for activity against Plasmodium falciparum. This research exemplifies the ongoing efforts to develop novel compounds with potential therapeutic applications in malaria treatment (Neil R. Norcross et al., 2019).
Antibacterial Activity
Studies on the antibacterial properties of related compounds further illustrate the broad applicability of this class of chemicals in pharmaceutical development. For example, compounds synthesized from 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanamine demonstrated significant antibacterial activity, showcasing the potential of these molecules in combating bacterial infections (N. S. Arutyunyan et al., 2017).
Propiedades
IUPAC Name |
3-chloro-N-(3-fluorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c10-5-4-9(13)12-8-3-1-2-7(11)6-8/h1-3,6H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEZFWIYWQILFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393605 | |
| Record name | 3-chloro-N-(3-fluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-fluorophenyl)propanamide | |
CAS RN |
100638-26-4 | |
| Record name | 3-chloro-N-(3-fluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

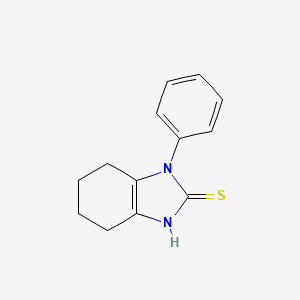
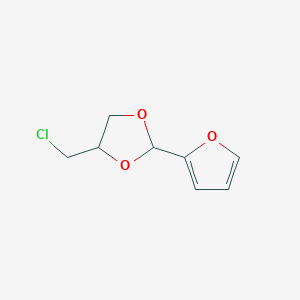
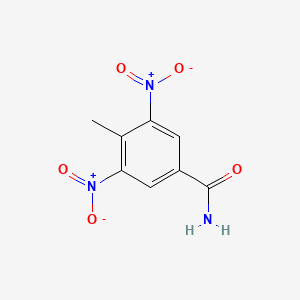
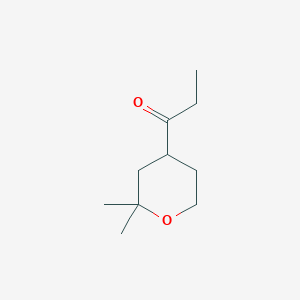
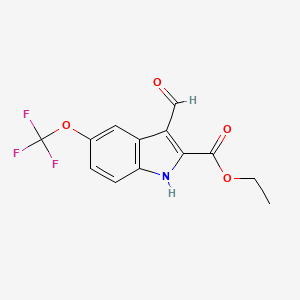
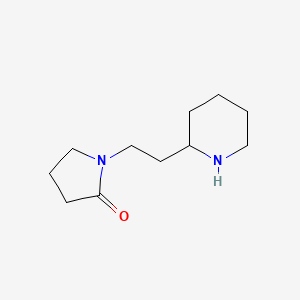
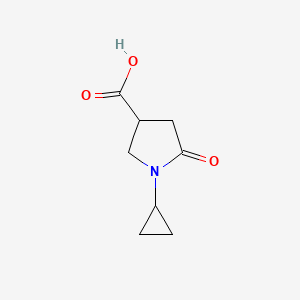


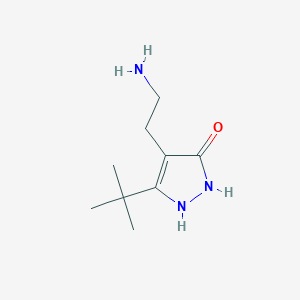
![N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine](/img/structure/B1351803.png)
![Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1351804.png)
